4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that contains a thienopyridine moiety fused with a piperazine ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step procedures. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, DMF-DMA, isocyanates, and various oxidizing and reducing agents . Reaction conditions typically involve heating, use of solvents like ethanol or toluene, and the presence of catalysts such as calcium chloride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine and pyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidine derivatives
- Thieno[3,4-b]pyridine derivatives
- Pyridin-2-yl pyrimidine derivatives
Uniqueness
4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of thienopyridine, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and development applications .
Properties
Molecular Formula |
C15H15N5S |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(4-pyrimidin-4-ylpiperazin-1-yl)thieno[3,2-c]pyridine |
InChI |
InChI=1S/C15H15N5S/c1-5-17-15(12-3-10-21-13(1)12)20-8-6-19(7-9-20)14-2-4-16-11-18-14/h1-5,10-11H,6-9H2 |
InChI Key |
QBOBZZYKQDQTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC=CC4=C3C=CS4 |
Origin of Product |
United States |
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